N~2~-benzyl-N~1~-mesityl-N~2~-(mesitylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-benzyl-N~1~-mesityl-N~2~-(mesitylsulfonyl)glycinamide, also known as BMS-986205, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.
Mecanismo De Acción
N~2~-benzyl-N~1~-mesityl-N~2~-(mesitylsulfonyl)glycinamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been shown to play a critical role in the development and progression of cancer and autoimmune diseases. By inhibiting BET proteins, this compound can alter gene expression patterns and inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BET proteins. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In models of autoimmune diseases, this compound has been shown to reduce inflammation and improve clinical symptoms. However, the long-term effects of this compound on normal cells and tissues are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-benzyl-N~1~-mesityl-N~2~-(mesitylsulfonyl)glycinamide is its selectivity for BET proteins, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its efficacy in in vivo studies. It also has a relatively high molecular weight, which can limit its ability to penetrate cell membranes.
Direcciones Futuras
For the research on N~2~-benzyl-N~1~-mesityl-N~2~-(mesitylsulfonyl)glycinamide include the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. The development of more potent and selective BET inhibitors is also an area of active research. In addition, the identification of biomarkers that can predict response to BET inhibitors will be important for the personalized treatment of cancer and autoimmune diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer and autoimmune diseases. Its selective inhibition of BET proteins and favorable pharmacokinetic profile make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action, long-term effects, and potential clinical applications.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-mesityl-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to have anti-inflammatory effects in models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3S/c1-18-12-20(3)26(21(4)13-18)28-25(30)17-29(16-24-10-8-7-9-11-24)33(31,32)27-22(5)14-19(2)15-23(27)6/h7-15H,16-17H2,1-6H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNOQNDSXIKOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.